molecular formula C15H13Cl2N3 B11478687 3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline

3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline

Cat. No.: B11478687
M. Wt: 306.2 g/mol
InChI Key: CRISBAYDJOLQQS-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline is a complex organic compound that features a dichloroaniline moiety linked to a methylimidazopyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline is unique due to its combination of a dichloroaniline moiety with a methylimidazopyridine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H13Cl2N3

Molecular Weight

306.2 g/mol

IUPAC Name

3,4-dichloro-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C15H13Cl2N3/c1-10-4-5-20-9-12(19-15(20)6-10)8-18-11-2-3-13(16)14(17)7-11/h2-7,9,18H,8H2,1H3

InChI Key

CRISBAYDJOLQQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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